Boc-L-Ser(Fmoc-L-Leu)-OH

Description

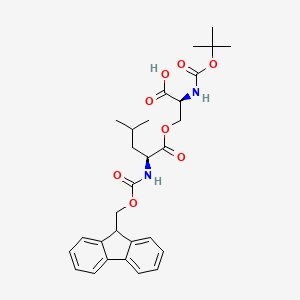

Structure

2D Structure

Properties

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O8/c1-17(2)14-23(26(34)37-16-24(25(32)33)31-28(36)39-29(3,4)5)30-27(35)38-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,30,35)(H,31,36)(H,32,33)/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFDFHFWCCHHIV-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401109681 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944283-09-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Integrity and Epimerization Control

Mechanistic Understanding of Racemization Pathways during O-Acyl Isodipeptide Formation

The primary mechanism leading to the loss of stereochemical integrity during the formation of the ester bond in O-acyl isodipeptides is epimerization at the α-carbon of the activated amino acid. thieme-connect.de This process can occur through two main pathways:

Direct Enolization: In the presence of a base, a proton can be abstracted directly from the α-carbon of the activated amino acid derivative. This generates a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. mdpi.com Amino acids with electron-withdrawing groups in their side chains, such as serine, are particularly susceptible to this pathway. mdpi.com

Oxazolone (B7731731) Formation: The activated N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a chiral center loss. The resulting achiral oxazolone can then be attacked by the hydroxyl group of the serine residue from either side, resulting in a mixture of diastereomers. ub.edu

The serine residue, being a β-hydroxy amino acid, is known to be more prone to epimerization under certain coupling conditions. mdpi.com The formation of the ester linkage in Boc-L-Ser(Fmoc-L-Leu)-OH involves the activation of the carboxylic acid of Fmoc-L-Leu-OH and its subsequent reaction with the hydroxyl group of Boc-L-Ser-OH. During this activation step, the leucine (B10760876) residue is at risk of epimerization.

Impact of Coupling Reagents and Reaction Conditions on Stereochemical Purity

The choice of coupling reagents and the reaction conditions play a pivotal role in controlling the extent of epimerization during the synthesis of O-acyl isodipeptides.

Coupling Reagents:

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are common coupling reagents. csic.esuniurb.it However, their use can lead to significant epimerization, especially when used alone. mdpi.com The addition of nucleophilic additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can suppress epimerization by forming less reactive active esters, which are less prone to oxazolone formation. thieme-connect.dehighfine.com Newer generations of coupling reagents, like uronium/aminium salts (e.g., HBTU, HATU, COMU), often incorporate an HOBt or HOAt moiety within their structure, providing a more efficient and epimerization-suppressing coupling environment. csic.esresearchgate.net For instance, studies have shown that using COMU as a coupling agent for the synthesis of O-acyl isodipeptides results in high yields with minimal epimerization. researchgate.net

Bases:

The choice and amount of base used are critical. Tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used to neutralize the reaction mixture. highfine.com However, stronger or sterically unhindered bases can increase the rate of α-proton abstraction, leading to higher levels of epimerization. mdpi.comhighfine.com The use of a less nucleophilic base cocktail has been shown to be effective in synthesizing peptide segments containing C-terminal O-acyl Ser/Thr residues without significant side reactions or epimerization. nih.gov

Solvents and Temperature:

The solvent can also influence the degree of epimerization. Polar aprotic solvents like N,N-dimethylformamide (DMF) are common in peptide synthesis but can sometimes promote epimerization more than less polar solvents like dichloromethane (B109758) (DCM). uniurb.it Lowering the reaction temperature can also help to minimize epimerization, although this may also slow down the desired coupling reaction. nii.ac.jp

Table 1: Influence of Coupling Reagents on Epimerization

| Coupling Reagent Combination | Epimerization Level | Reference |

|---|---|---|

| DCC/HOBt | 18% (in a model system) | thieme-connect.de |

| DCC/HOAt | 6% (in a model system) | thieme-connect.de |

| COMU | Low to negligible | researchgate.net |

| T3P® | Minimal effects with mild activation | csic.es |

| DEPBT | Low epimerization, but reduced efficiency | mdpi.com |

Advanced Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

To ensure the stereochemical integrity of this compound, highly sensitive analytical techniques are required to detect and quantify potential diastereomeric impurities.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for assessing enantiomeric and diastereomeric purity. phenomenex.com By using a chiral stationary phase (CSP), the different stereoisomers can be separated and quantified. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be very effective for the separation of N-Fmoc protected amino acids. phenomenex.comwindows.net The choice of mobile phase, including the organic modifier (e.g., acetonitrile (B52724), methanol) and acidic additive (e.g., trifluoroacetic acid, formic acid), is crucial for achieving optimal separation. phenomenex.comwindows.net

Gas Chromatography (GC) on Chiral Phases: After appropriate derivatization, GC on a chiral capillary column can also be used to separate and quantify stereoisomers. This method is highly sensitive but requires the analyte to be volatile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy, sometimes in the presence of chiral solvating agents or chiral lanthanide shift reagents, can be used to distinguish between diastereomers. The chemical shifts of specific protons will differ between the diastereomers, allowing for their quantification.

Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte in CE to achieve the separation of enantiomers and diastereomers. This technique requires only a small amount of sample and can be very efficient.

Table 2: Comparison of Analytical Techniques for Purity Assessment

| Technique | Advantages | Disadvantages |

|---|---|---|

| Chiral HPLC | High accuracy, widely applicable, preparative capabilities | Can be time-consuming to develop methods |

| Chiral GC | High sensitivity | Requires derivatization, analyte must be volatile |

| NMR Spectroscopy | Provides structural information, non-destructive | Lower sensitivity compared to chromatographic methods |

| Capillary Electrophoresis | High efficiency, small sample volume | Lower concentration sensitivity than HPLC |

Strategies for Mitigating Epimerization in Serine and Leucine Residues within O-Acyl Structures

Based on the mechanistic understanding and the influence of reaction parameters, several strategies can be employed to minimize epimerization during the synthesis of this compound:

Optimal Reagent Selection: The use of modern coupling reagents that incorporate additives like HOAt (e.g., HATU) or employ alternative activation mechanisms (e.g., COMU, T3P®) is highly recommended. csic.esresearchgate.net These reagents are designed to promote rapid coupling while minimizing the lifetime of highly reactive intermediates that are prone to epimerization.

Careful Control of Basicity: The choice of base and its stoichiometry should be carefully considered. Using a sterically hindered and less nucleophilic base, such as DIEA, at the minimum necessary concentration can reduce the risk of α-proton abstraction. highfine.com In some cases, using a weaker base like NMM might be advantageous. mdpi.com

Lower Reaction Temperatures: Performing the coupling reaction at reduced temperatures (e.g., 0 °C or even lower) can significantly decrease the rate of epimerization. nii.ac.jp While this may require longer reaction times, the preservation of stereochemical purity often justifies this trade-off.

In Situ Activation: Pre-activation of the Fmoc-L-Leu-OH for a prolonged period before the addition of Boc-L-Ser-OH should be avoided. In situ activation, where the coupling reagent is added to the mixture of the two amino acid derivatives, minimizes the time the activated leucine is exposed to conditions that could cause epimerization.

Use of Pre-formed O-Acyl Isodipeptide Units: The most effective strategy to ensure stereochemical integrity is to utilize pre-synthesized and purified this compound units. Forty different kinds of "O-acyl isodipeptide units" with the structure Boc-Ser/Thr(Fmoc-Xaa)-OH have been synthesized and made available for this purpose. ub.edu This approach allows for rigorous quality control of the building block before its incorporation into a larger peptide chain, ensuring that the final peptide has the correct stereochemistry.

By implementing these strategies, the synthesis of this compound and its subsequent use in peptide synthesis can be performed with a high degree of control over stereochemical purity, leading to the successful and reliable production of complex peptides.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Weight and Purity Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of Boc-L-Ser(Fmoc-L-Leu)-OH, thereby confirming its elemental composition and purity. The chemical formula for this compound is C₂₉H₃₆N₂O₈, which allows for the calculation of its theoretical monoisotopic mass.

Table 1: Theoretical Monoisotopic Mass of this compound

| Parameter | Value |

| Chemical Formula | C₂₉H₃₆N₂O₈ |

| Monoisotopic Mass | 540.2475 g/mol |

In a typical HRMS experiment, such as one employing Electrospray Ionization (ESI), the compound would be expected to be observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts in the positive ion mode. The high resolution of the mass analyzer allows for the differentiation of these species from other potential impurities with very similar masses. The exceptional mass accuracy of HRMS, often in the sub-ppm range, provides a high degree of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of atoms within the molecule.

¹H-NMR and ¹³C-NMR for Atom Connectivity and Chemical Environment Analysis

The ¹H-NMR spectrum of this compound would exhibit a series of signals corresponding to each unique proton in the molecule. The chemical shift of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) reveals information about neighboring protons.

Similarly, the ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon signals are characteristic of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc Group | ||

| C(CH₃)₃ | 1.45 (s, 9H) | 28.3 |

| O C(CH₃)₃ | - | 80.5 |

| C =O | - | 155.5 |

| Serine Residue | ||

| α-CH | 4.40 (m, 1H) | 54.0 |

| β-CH₂ | 4.60 (dd, 1H), 4.75 (dd, 1H) | 64.0 |

| NH | 5.50 (d, 1H) | - |

| COOH | 10.0-12.0 (br s, 1H) | 174.0 |

| Leucine (B10760876) Residue | ||

| α-CH | 4.35 (m, 1H) | 53.0 |

| β-CH₂ | 1.70 (m, 2H) | 41.5 |

| γ-CH | 1.80 (m, 1H) | 25.0 |

| δ-CH₃ | 0.95 (d, 3H), 0.90 (d, 3H) | 22.5, 22.0 |

| NH | 5.30 (d, 1H) | - |

| Fmoc Group | ||

| CH (fluorenyl) | 4.25 (t, 1H) | 47.2 |

| CH₂ (fluorenyl) | 4.50 (d, 2H) | 67.0 |

| Aromatic CH | 7.30-7.80 (m, 8H) | 120.0, 125.0, 127.0, 127.7 |

| Aromatic C (quaternary) | - | 141.3, 143.8 |

| C =O | - | 156.5 |

| Ester Linkage | ||

| Ser(β-O)-C =O | - | 171.0 |

Predicted chemical shifts are based on typical values for protected amino acids and dipeptides. Actual values may vary depending on experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

To unambiguously assign the proton and carbon signals and to confirm the structure of this compound, a suite of 2D-NMR experiments is necessary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the α-CH and β-CH₂ protons of the serine residue, and between the α-CH, β-CH₂, γ-CH, and δ-CH₃ protons of the leucine residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different structural fragments. For example, an HMBC correlation between the β-protons of serine and the ester carbonyl carbon of the leucine moiety would definitively confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to determine the three-dimensional conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the various functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amide/Carbamate) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=O (Ester) | Stretching | 1750-1735 |

| C=O (Boc Carbamate) | Stretching | 1715-1680 |

| C=O (Fmoc Carbamate) | Stretching | 1730-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-H (Amide) | Bending | 1550-1510 |

| C-O (Ester/Carboxylic Acid) | Stretching | 1300-1000 |

The presence of these characteristic absorption bands in the IR spectrum would provide strong evidence for the chemical structure of this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Insight

While a detailed prediction of the CD spectrum is complex, the sign and magnitude of the Cotton effects would be characteristic of the L-configuration of the amino acid residues and the preferred solution-state conformation of the dipeptide derivative.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with an acidic additive such as trifluoroacetic acid (TFA) or formic acid. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The high hydrophobicity imparted by the Boc and Fmoc protecting groups on this compound results in strong retention on a C18 column, allowing for effective separation from more polar or less hydrophobic impurities.

During peptide synthesis, HPLC is used to monitor the reaction by taking small aliquots from the reaction mixture over time. ajpamc.com This allows chemists to track the consumption of the starting material (e.g., this compound) and the formation of the desired product. The appearance of new peaks or changes in the relative area of existing peaks provides real-time information about the reaction's progress, completion, or the formation of side products, enabling optimization of reaction conditions such as coupling times and reagent stoichiometry. Purity is typically determined by integrating the area of the main peak corresponding to the compound and expressing it as a percentage of the total area of all detected peaks at a specific wavelength, commonly 214 nm or 254 nm for detecting peptide bonds and the Fmoc group, respectively. Commercial preparations of similar protected amino acids often specify a purity of ≥98% or ≥99% as determined by HPLC. chemimpex.comsigmaaldrich.com

Below is a representative data table outlining typical RP-HPLC conditions for purity analysis of protected amino acids.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | Linear gradient, e.g., 30% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Chiral HPLC for Stereochemical Analysis

The biological activity of peptides is critically dependent on their stereochemical integrity. The use of enantiomerically pure amino acid building blocks is paramount, as the presence of even small amounts of the incorrect enantiomer (e.g., the D-isomer) can lead to peptides with altered conformations, reduced activity, or undesirable immunological responses. phenomenex.comamazonaws.com Chiral HPLC is a powerful technique for determining the enantiomeric purity of compounds like this compound, ensuring that racemization has not occurred during its synthesis or storage. The expected enantiomeric purity for commercially available Fmoc-protected amino acids is often greater than 99.0% enantiomeric excess (ee), with some applications requiring ≥99.8% ee. phenomenex.com

The analysis is performed using a chiral stationary phase (CSP) that can differentiate between enantiomers. For N-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of Fmoc-amino acid derivatives in reversed-phase mode. phenomenex.comwindows.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral environment of the stationary phase.

Similarly, macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are effective for the chiral analysis of both Fmoc and Boc-protected amino acids. sigmaaldrich.com The selection of the mobile phase, which typically consists of an organic solvent like methanol or acetonitrile with acidic or basic additives, is crucial for optimizing the separation and achieving baseline resolution of the enantiomers. phenomenex.comsigmaaldrich.com By analyzing a sample of this compound, the presence of its corresponding diastereomer, Boc-D-Ser(Fmoc-L-Leu)-OH, or other stereoisomers can be detected and quantified, confirming the stereochemical purity of the material.

The following data table summarizes typical conditions for the chiral HPLC analysis of Fmoc-protected amino acids, which are applicable for the stereochemical analysis of this compound.

| Parameter | Condition |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2) or Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T) |

| Dimensions | e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and aqueous buffer (e.g., 0.1% TFA or Formic Acid) phenomenex.com |

| Example Ratio | Acetonitrile / 0.1% TFA (aq) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm (for Fmoc group) |

| Column Temperature | Ambient |

Conformational Analysis and Molecular Structure Investigations

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the structure, stability, and flexibility of molecules, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. For peptides, DFT can be used to calculate the relative stabilities of different conformers by optimizing their geometries and determining their electronic energies. nih.govnih.gov

A typical DFT study on a dipeptide derivative would involve mapping the potential energy surface by systematically rotating the backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ). nih.govresearchgate.net This analysis reveals the low-energy conformations and the energy barriers between them. For a molecule like Boc-L-Ser(Fmoc-L-Leu)-OH, DFT calculations could predict the most stable rotamers for the Serine and Leucine (B10760876) side chains and how they interact with the peptide backbone and protecting groups. Studies on a similar Serine-Alanine protected dipeptide located 87 stable conformers, with the most stable one adopting a β-turn conformation stabilized by three intramolecular hydrogen bonds. nih.govresearchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT This table is illustrative, based on typical energy differences found in DFT studies of similar dipeptides.

| Conformer Description | Key Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| Global Minimum (β-turn like) | (-80°, +120°) | 0.00 | Intramolecular C₁₀ H-bond |

| Local Minimum (γ-turn like) | (+75°, -65°) | +1.5 | Intramolecular C₇ H-bond |

| Extended Conformation | (-135°, +135°) | +3.2 | Steric minimization |

| Other Folded State | (-60°, -40°) | +4.5 | van der Waals contacts |

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and flexibility of molecules over time. d-nb.info MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational transitions and sample the accessible conformational space. rsc.orgnih.gov

For this compound, an MD simulation in an explicit solvent (like water) would reveal how the molecule flexes and changes its shape in a solution environment. nih.gov The results can be analyzed to generate a Ramachandran plot, showing the distribution of the (φ, ψ) backbone angles and highlighting the most populated conformational regions. nih.gov Such simulations can quantify the flexibility of the Serine and Leucine side chains and the large protecting groups, providing a detailed picture of the molecule's dynamic structural ensemble. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating a molecule's structural properties with a specific outcome. While often used for biological activity, the QSAR framework can be applied to any measurable property, including physical or chemical characteristics.

The core of a QSAR model lies in its descriptors—numerical values that encode a molecule's structural, steric, electronic, or conformational features. nih.gov For a series of peptide mimetics derived from a lead structure like this compound, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) could be employed. pku.edu.cn

The theoretical framework would proceed as follows:

Conformational Alignment: A set of related peptide mimetics would be generated, and their low-energy conformations (as determined by methods in 5.2.1 and 5.2.2) would be superimposed based on a common structural scaffold.

Descriptor Calculation: Each aligned molecule is placed in a 3D grid. At each grid point, steric and electrostatic interaction energies with a probe atom are calculated, generating thousands of descriptors that define the molecule's 3D field properties. pku.edu.cn Additional descriptors can account for conformational flexibility. researchgate.net

Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that correlates the variation in the descriptors with the variation in a measured non-biological property (e.g., solubility, chromatographic retention time, or binding affinity to a non-biological surface). nih.gov

This resulting QSAR model provides a quantitative framework for understanding how specific structural modifications to the peptide mimetic influence its physical properties, guiding the design of new compounds with desired characteristics without considering biological endpoints.

Applications in Advanced Peptide and Peptidomimetic Design

Design of Phosphorylation Mimetics and Other Post-Translational Modification Analogues using O-Acyl Serine Building Blocks

Post-translational modifications (PTMs) are critical for regulating protein function, with phosphorylation of serine, threonine, and tyrosine residues being one of the most significant. The synthesis of peptides containing phosphorylated amino acids is of great interest for studying these biological processes. However, the phosphoester bond is often labile, making the synthesis and application of these peptides challenging. iris-biotech.de

O-acyl serine building blocks, such as Boc-L-Ser(Fmoc-L-Leu)-OH, can serve as precursors or structural scaffolds for creating mimics of phosphorylated serine. While not a direct mimic itself, the O-acyl linkage provides a site for further chemical modification. The synthesis of phosphopeptides often involves the use of protected phosphoserine derivatives. rsc.org The challenge with many of these building blocks is the potential for β-elimination, a side reaction that can occur during peptide synthesis. rsc.org

The development of hydrolysis-stable mimics of phosphorylated amino acids is an active area of research. iris-biotech.de These mimics, often incorporating phosphonate (B1237965) or other non-hydrolyzable groups, provide more robust tools for studying phosphorylation-dependent protein interactions. iris-biotech.de The strategic use of O-acyl serine derivatives can be envisioned in synthetic routes to generate such mimics, where the O-acyl group is replaced by a stable phosphate (B84403) isostere.

| Building Block Type | Key Feature | Application in PTM Mimicry |

| O-Acyl Serine Derivatives | Versatile handle for chemical modification | Precursor for synthesizing stable phosphate mimics |

| Phosphono-Amino Acids | Hydrolysis-stable C-P bond | Direct incorporation of non-hydrolyzable pSer mimics |

| Monobenzyl-protected pSer | Reduced β-elimination compared to other protecting groups | Widely used for the synthesis of phosphopeptides |

Development of Peptide Mimetics with Constrained Conformations

Peptides often exhibit high flexibility, which can be a drawback for therapeutic applications due to reduced receptor affinity and susceptibility to proteolysis. To overcome this, peptide mimetics with constrained conformations are designed to mimic the bioactive conformation of the native peptide. This compound can be a useful tool in the synthesis of such constrained peptides.

The presence of the bulky Fmoc-leucine group on the serine side chain can itself introduce a degree of steric hindrance, influencing the local peptide backbone conformation. More significantly, the O-acyl linkage provides a point for cyclization or the introduction of other conformational locks. For instance, the serine side chain can be deprotected and used as a handle for lactamization with a distal amino acid, creating a cyclic peptide. Cyclic peptides often exhibit enhanced stability and receptor selectivity. google.com

The synthesis of constrained dipeptide mimetics is a key strategy in drug discovery. molaid.com By locking the peptide into a specific conformation, it is possible to enhance its biological activity and metabolic stability. The unique protecting group strategy of this compound facilitates its incorporation into complex synthetic schemes aimed at producing these conformationally restricted peptidomimetics.

Engineering of Bio-Active Peptides for Structural and Mechanistic Studies (excluding clinical trials)

The synthesis of bioactive peptides with high purity and well-defined structures is essential for fundamental research into their mechanisms of action. This compound serves as a key building block in the solid-phase peptide synthesis (SPPS) of such peptides. chemimpex.com Its use allows for the precise incorporation of serine and leucine (B10760876) residues at specific positions within a peptide sequence.

The orthogonal protecting groups (Boc and Fmoc) are central to its utility. The Fmoc group on the leucine can be selectively removed using a mild base like piperidine, allowing for the elongation of the peptide chain from the leucine's N-terminus. Subsequently, the Boc group on the serine can be removed under acidic conditions. This differential stability of the protecting groups enables the synthesis of complex, branched, or specifically modified peptides.

For example, in studying protein-protein interactions or enzyme mechanisms, it is often necessary to synthesize peptide fragments or analogues. The ability to create peptides with specific modifications, such as the O-acyl linkage in this compound, can be used to probe the structural requirements for biological activity. These engineered peptides are invaluable tools for elucidating biochemical pathways and understanding molecular recognition events at a detailed level. chemimpex.com

Utilization in Peptide Libraries and Combinatorial Chemistry for Structural Diversity Exploration

Combinatorial chemistry and the generation of peptide libraries are powerful tools for the discovery of new ligands, therapeutic leads, and for exploring structure-activity relationships. nih.govmdpi.com The "one-bead one-compound" (OBOC) method is a popular approach for creating vast libraries of peptides. nih.gov this compound is a valuable component in the construction of such libraries due to its unique structural features.

The dipeptidic nature of this building block allows for the simultaneous introduction of two amino acid residues, accelerating the library synthesis process. Furthermore, the orthogonal protecting groups offer possibilities for creating diverse structures. For instance, after incorporating the dipeptide into a growing peptide chain on a solid support, the Fmoc group can be removed, and a variety of different amino acids or other chemical moieties can be coupled to the leucine nitrogen. This allows for the generation of a sub-library of peptides with variations at this specific position.

The use of such specialized building blocks in combinatorial synthesis significantly expands the chemical space that can be explored, increasing the probability of identifying peptides with desired properties. The ability to generate libraries with both linear and branched structures, as well as those incorporating unnatural amino acids, is crucial for discovering novel bioactive molecules. nih.gov

| Library Synthesis Strategy | Role of this compound | Outcome |

| Split-Mix Synthesis | As a dipeptide building block | Rapid generation of diverse peptide sequences |

| Positional Scanning | Selective deprotection of the Fmoc group | Exploration of structure-activity relationships at the leucine position |

| Introduction of Non-natural Moieties | Coupling to the deprotected leucine nitrogen | Increased chemical diversity of the library |

Integration into Self-Assembling Peptide Systems and Biomaterials Research

Self-assembling peptides are a class of biomaterials with wide-ranging applications in tissue engineering, drug delivery, and regenerative medicine. mdpi.comnih.gov These peptides are designed to spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, under specific conditions. researchgate.netfrontiersin.org The chemical properties of the amino acid side chains and protecting groups play a crucial role in directing the self-assembly process. frontiersin.org

The Fmoc group, in particular, is known to be an excellent promoter of self-assembly due to the π-π stacking interactions between the fluorenyl rings. mdpi.com The integration of this compound into a peptide sequence can therefore be used to modulate its self-assembling properties. The bulky and hydrophobic nature of both the Fmoc and Boc groups can influence the packing of the peptide molecules and the morphology of the resulting nanostructures. frontiersin.orgresearchgate.net

Research has shown that even simple Fmoc-amino acids can form complex self-assembled structures. researchgate.net By incorporating a dipeptide unit like this compound, it is possible to create more complex and potentially more functional self-assembling systems. These materials can be designed to encapsulate and release therapeutic agents or to mimic the extracellular matrix for tissue engineering applications. nih.govresearchgate.net

Role in Peptide Conjugation Strategies for Advanced Research Probes (e.g., biosensors, imaging agents - excluding clinical applications)

Peptide conjugation is a widely used strategy to create advanced research probes by linking peptides to other molecules such as fluorophores, biotin, or other reporter groups. acs.org These conjugated peptides are essential tools for a variety of research applications, including biosensing, in vitro imaging, and affinity chromatography. This compound can play a role in these conjugation strategies.

The orthogonal protecting groups of this dipeptide allow for site-specific modification. For example, the Fmoc group can be removed to expose the leucine's N-terminus, which can then be selectively coupled to a reporter molecule. Alternatively, the carboxylic acid of the serine can be activated for conjugation. This level of control is crucial for creating well-defined probes where the reporter group is attached at a specific position, minimizing interference with the peptide's biological activity.

The use of such pre-functionalized dipeptide building blocks can streamline the synthesis of complex peptide conjugates. This is particularly advantageous when creating probes for studying protein-protein interactions, enzyme activity, or for use in diagnostic assays. The ability to precisely control the architecture of the final conjugate is key to developing reliable and sensitive research tools. acs.org

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes for Improved Efficiency and Scalability

The demand for complex peptides in pharmaceutical and biotechnological research necessitates the development of highly efficient and scalable synthetic routes for key building blocks like Boc-L-Ser(Fmoc-L-Leu)-OH. Traditional methods, while effective, can be time-consuming and may face challenges in large-scale production. To address these limitations, researchers are actively exploring innovative approaches.

One promising avenue is the refinement of O-acyl isopeptide chemistry . This method involves the synthesis of an O-acyl isopeptide intermediate, which can then undergo an O-N intramolecular acyl migration to form the desired peptide bond. nih.govnih.govspringernature.comnih.gov This strategy has been shown to improve yields, particularly for "difficult sequences" that are prone to aggregation during standard solid-phase peptide synthesis (SPPS). nih.govnih.govspringernature.comnih.gov The development of "O-acyl isodipeptide units" has further streamlined this process, making it more amenable to routine use. nih.govrsc.orgresearchgate.net

Researchers are also investigating the use of novel coupling reagents and reaction conditions to enhance the efficiency of the esterification reaction between Boc-L-Ser-OH and Fmoc-L-Leu-OH. Microwave-assisted synthesis, for example, has shown potential in accelerating reaction times and improving yields. Furthermore, the development of more robust and recyclable catalysts could significantly improve the scalability and cost-effectiveness of the synthesis.

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| O-Acyl Isopeptide Method | Improved yields for difficult sequences, reduced aggregation | Development of O-acyl isodipeptide units, optimization of acyl migration conditions |

| Microwave-Assisted Synthesis | Accelerated reaction times, potential for higher yields | Screening of new coupling reagents, optimization of microwave parameters |

| Catalyst Development | Improved scalability, reduced cost, enhanced sustainability | Heterogeneous catalysts, recyclable organocatalysts |

Exploration of Unnatural Amino Acid Analogues of Leucine (B10760876) within the Serine Side Chain

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. biosyn.comqyaobio.comcpcscientific.comyoutube.com Replacing the natural leucine residue in this compound with unnatural analogues opens up a vast chemical space for creating novel peptide structures with tailored functions.

Researchers are exploring a wide range of leucine analogues, including those with modified side chains, altered stereochemistry, and backbone modifications. biosyn.comanaspec.comanaspec.com For instance, the introduction of cyclic or bulky aliphatic side chains can impose conformational constraints on the resulting peptide, leading to enhanced receptor binding affinity and selectivity. The use of D-amino acid analogues can increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of peptide therapeutics.

The synthesis of these analogues often requires the development of new synthetic methodologies. ingentaconnect.com Solid-phase techniques are commonly employed, utilizing a variety of protecting groups and coupling reagents to facilitate the incorporation of these non-standard building blocks. ias.ac.in

| Leucine Analogue Type | Potential Impact on Peptide Properties |

| Cyclic Analogues | Increased conformational rigidity, enhanced receptor binding |

| Bulky Aliphatic Analogues | Steric hindrance influencing peptide folding and interactions |

| D-Amino Acid Analogues | Increased resistance to proteolysis, prolonged in vivo half-life |

| Fluorinated Analogues | Altered electronic properties, potential for improved binding affinity |

| N-Methylated Analogues | Reduced hydrogen bonding capacity, altered conformation and cell permeability |

Chemoenzymatic Synthesis Approaches for O-Acyl Isodipeptide Generation

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful and sustainable approach for the production of O-acyl isodipeptides. Lipases, in particular, have emerged as highly effective biocatalysts for the esterification of the serine side chain. researchgate.netnih.govresearchgate.netchemrxiv.org

These enzymes exhibit high regio- and enantioselectivity, minimizing the need for extensive protecting group manipulation and reducing the formation of unwanted byproducts. nih.gov Lipase-catalyzed reactions can often be performed under mild conditions in aqueous or organic solvents, contributing to a greener and more environmentally friendly synthetic process. researchgate.netnih.gov

Current research in this area focuses on several key aspects:

Enzyme Screening and Engineering: Identifying and engineering lipases with enhanced activity, stability, and substrate specificity for the synthesis of this compound and its analogues.

Reaction Optimization: Optimizing reaction parameters such as solvent, temperature, and pH to maximize product yield and minimize reaction time.

Immobilization Techniques: Developing robust methods for immobilizing lipases to facilitate their recovery and reuse, thereby improving the cost-effectiveness of the process.

The use of proteases, such as subtilisin, is also being explored for the enzymatic coupling of peptide fragments, offering an alternative to purely chemical ligation methods. google.com

Advanced Computational Design of Peptide Fragments Incorporating this compound

Computational tools are playing an increasingly important role in the rational design of peptides with specific functions. nih.gov By leveraging molecular modeling and simulation techniques, researchers can predict the three-dimensional structure of peptides and their interactions with biological targets. This in silico approach can significantly accelerate the drug discovery process by identifying promising peptide candidates before they are synthesized in the laboratory.

Software suites like Rosetta and I-TASSER are used to predict peptide structures and design novel sequences. nih.gov Fragment-based design methods allow for the construction of larger peptides by assembling smaller, structurally defined fragments. nih.govpepdd.com Computational tools can also be used to design peptide libraries with diverse sequences and structures for high-throughput screening. oup.comgenscript.com

In the context of this compound, computational methods can be used to:

Design peptide fragments with enhanced binding affinity and specificity for a particular protein target.

Predict the impact of incorporating unnatural leucine analogues on the peptide's structure and function.

Model the O-N intramolecular acyl migration process to better understand its mechanism and optimize reaction conditions.

| Computational Tool/Method | Application in Peptide Design |

| Rosetta | De novo peptide structure prediction and design |

| I-TASSER | Template-based and fragment assembly modeling |

| Molecular Dynamics (MD) Simulations | Predicting peptide dynamics and conformational changes |

| Fragment-Based Drug Discovery (FBDD) | Identifying small fragments that bind to biological targets |

| Peptide Library Design Tools | Generating diverse peptide sequences for screening |

Expanding the Scope of O-Acyl Isodipeptide Applications in Mechanistic Biochemistry Studies

O-acyl isodipeptides, such as those derived from this compound, are proving to be valuable tools for investigating the mechanisms of complex biochemical processes. The ability of these molecules to undergo a controlled O-N intramolecular acyl migration allows for the generation of native peptides under specific conditions, providing a means to study time-dependent biological events.

One significant application is in the study of protein folding and aggregation. By synthesizing a "caged" or inactive form of a peptide as an O-acyl isopeptide, researchers can trigger its conversion to the active form at a desired time and place, allowing for the real-time observation of folding and aggregation processes. nih.gov This "click peptide" approach has been particularly useful in studying amyloid-β peptide, which is associated with Alzheimer's disease. nih.gov

O-acyl isodipeptides are also being used as probes to study the mechanisms of enzymes, such as serine proteases and penicillin-binding proteins, that form acyl-enzyme intermediates. nih.govacs.org By incorporating an O-acyl isodipeptide into a substrate analogue, researchers can trap the acyl-enzyme complex and study its structure and stability. This information can be invaluable for the design of new enzyme inhibitors.

Furthermore, the hydrophilic nature of O-acyl isopeptides can improve the solubility of hydrophobic peptides, facilitating their handling and use in biological assays. nih.govpeptide.com This property is particularly advantageous when working with peptides that are prone to aggregation.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Boc-L-Ser(Fmoc-L-Leu)-OH?

- Methodological Answer : Synthesis typically involves sequential protection of serine and leucine residues. The Boc (tert-butyloxycarbonyl) group protects the α-amino group of serine, while Fmoc (9-fluorenylmethyloxycarbonyl) protects the side chain. Use anhydrous conditions with coupling reagents like HBTU or DIC/HOBt. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via reverse-phase HPLC with acetonitrile/water gradients .

Q. How should researchers purify this compound to ensure high purity?

- Methodological Answer : After synthesis, dissolve the crude product in a minimal volume of DCM or DMF and precipitate in cold diethyl ether. Further purify using preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile). Validate purity (>98%) via analytical HPLC and mass spectrometry (MS). Store purified fractions at -20°C under inert gas to prevent degradation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm structure using H and C NMR to verify Boc/Fmoc protection and stereochemistry.

- MS : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H] for CHNO: 521.2 g/mol).

- HPLC : Assess purity with gradient elution (e.g., 10–90% acetonitrile over 20 minutes).

Cross-reference data with literature or pharmacopeial standards where available .

Q. How does storage condition affect this compound stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under argon. Avoid repeated freeze-thaw cycles, which can hydrolyze Fmoc groups. Monitor degradation via HPLC; if impurities exceed 5%, repurify. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

- Methodological Answer : Optimize resin swelling (e.g., DCM/DMF 1:1) and coupling time (2–4 hours). Use coupling agents like PyBOP or Oxyma Pure with DIEA. Monitor Fmoc deprotection (20% piperidine in DMF) via UV absorbance at 301 nm. For sterically hindered residues, employ double coupling or microwave-assisted synthesis (50°C, 10–20 W) .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer : Cross-validate using orthogonal techniques (e.g., IR for carbonyl groups, CD for chirality). If NMR signals overlap, use 2D NMR (COSY, HSQC) or deuterated solvents. For MS discrepancies, repeat under different ionization modes (e.g., APCI vs. ESI). Consult crystallography data for ambiguous stereochemistry .

Q. What strategies mitigate side reactions when incorporating this compound into hydrophobic peptide sequences?

- Methodological Answer : Add chaotropic agents (e.g., 0.1 M urea) to improve solubility. Use backbone-protected derivatives or switch to solution-phase synthesis for aggregation-prone sequences. Monitor for aspartimide formation or β-sheet aggregation via circular dichroism (CD) .

Q. How can computational modeling predict the impact of this compound on peptide secondary structures?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with force fields like AMBER or CHARMM. Analyze hydrogen bonding patterns and Ramachandran plots. Validate predictions with experimental CD or FTIR data .

Q. What are the long-term effects of this compound storage on its reactivity in peptide elongation?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and compare kinetic parameters (e.g., coupling rates) to fresh batches. Use LC-MS to identify degradation products (e.g., free leucine or Fmoc hydrolysis). Store aliquots under inert gas to minimize oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.